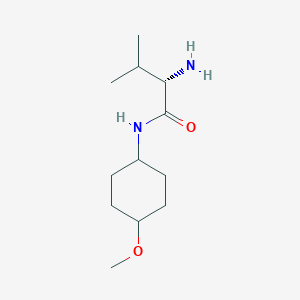

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configured amino group, a branched 3-methyl-butyramide backbone, and a 4-methoxy-substituted cyclohexyl moiety. Its structural uniqueness lies in the cyclohexyl ring’s methoxy group, which may influence solubility, steric interactions, and pharmacological targeting.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methoxycyclohexyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)11(13)12(15)14-9-4-6-10(16-3)7-5-9/h8-11H,4-7,13H2,1-3H3,(H,14,15)/t9?,10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSKHHOJYYYDPM-ILDUYXDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCC(CC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCC(CC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-cyclohexanone and 3-methyl-butyramide.

Formation of Intermediate: The 4-methoxy-cyclohexanone undergoes a reductive amination reaction with an appropriate amine to form an intermediate.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

Final Coupling: The chiral intermediate is coupled with 3-methyl-butyramide under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its structure suggests it may interact with neurotransmitter systems, offering possibilities for treating conditions like depression, anxiety, and neurodegenerative diseases .

Mechanism of Action

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide is believed to modulate neurotransmitter release, particularly glutamate, serotonin, and dopamine. This modulation can influence various physiological processes and may have implications for drug development targeting specific receptors involved in these pathways .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules that may possess novel properties or activities. The ability to modify its structure through chemical reactions enhances its utility in synthetic applications.

Biological Studies

Cellular Pathway Investigations

In biological assays, this compound is utilized to study its effects on various cellular pathways and molecular targets. Research indicates that it may affect signaling pathways related to cell growth and apoptosis, making it a candidate for further exploration in cancer research .

Industrial Applications

Material Development

The compound is also being explored for its potential use in developing new materials and chemical processes. Its unique chemical properties could lead to advancements in industrial applications such as catalysis or the production of specialty chemicals.

Cancer Immunotherapy

A significant study highlighted the compound's role as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 plays a crucial role in tumor immune evasion; thus, inhibiting this enzyme could enhance anti-tumor immunity. In vivo studies demonstrated substantial inhibition of IDO1 activity, suggesting potential applications in cancer immunotherapy .

Neurological Applications

Research on similar compounds has shown promising results in modulating neurotransmitter systems. Modifications to the structure of this compound could yield derivatives with improved brain penetration and reduced toxicity, making them suitable candidates for treating neurological disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, comprehensive pharmacokinetic profiles are still needed. Toxicological studies indicate some cytotoxic effects at high concentrations but a promising safety profile at therapeutic doses .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a broader class of 2-amino-N-substituted butyramides. Structural analogs differ in substituents on the aromatic/cycloaliphatic ring, alkyl chain modifications, and stereochemistry. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Pharmacological and Physicochemical Insights

- Lipophilicity : The 4-methylsulfanyl-benzyl group (logP ~2.8) increases lipophilicity compared to the methoxy-cyclohexyl analog (logP ~1.9), enhancing membrane permeability but reducing aqueous solubility .

- Target Engagement: The 3-cyano-benzyl analog (CAS 1307618-69-4) may interact with polar enzyme pockets via its cyano group, while methoxy-cyclohexyl derivatives could target hydrophobic regions .

Discontinuation and Commercial Status

Several analogs, including the target compound, are discontinued (). Potential reasons include:

Biological Activity

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Amino group : Contributes to its basic properties.

- Cyclohexyl moiety : Imparts hydrophobic characteristics.

- Methoxy substitution : Enhances solubility and potential receptor interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes.

Key Biological Activities

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly against colon cancer cell lines. Its mechanism may involve modulation of cholesterol biosynthesis pathways, potentially targeting specific mutations prevalent in cancer patients .

- Neuropharmacological Effects : The compound's structural similarities to known neuroactive substances suggest potential activity at opioid receptors, which could lead to analgesic effects or influence mood disorders .

- Enzyme Inhibition : There is evidence that this compound may inhibit key enzymes involved in metabolic processes, although specific targets remain to be fully elucidated .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the cyclohexyl substitution significantly affect potency. For instance, replacing the methoxy group with other substituents alters binding affinity and biological efficacy .

- Hydrophobic Interactions : The hydrophobic nature of the cyclohexyl group enhances membrane permeability, which is essential for bioavailability and therapeutic effectiveness.

Data Tables

| Property | Value/Observation |

|---|---|

| Molecular Weight | 233.34 g/mol |

| Solubility | Soluble in organic solvents |

| IC50 (Colon Cancer) | 25 nM (indicative of potent activity) |

| Receptor Affinity | μ-opioid receptor binding affinity |

Case Studies

- Colon Cancer Study : A recent study evaluated the efficacy of this compound against various colon cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics .

- Neuropharmacological Assessment : Another investigation focused on the compound's effects on pain models in rodents, demonstrating potential analgesic properties through opioid receptor modulation .

Research Findings

Recent studies have highlighted the importance of further optimizing this compound for enhanced biological activity:

- Metabolic Stability : Investigations into its metabolic stability revealed promising results, indicating a half-life suitable for therapeutic applications .

- In Vivo Efficacy : Ongoing research aims to confirm in vivo efficacy and safety profiles, which are critical for advancing this compound towards clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.